Solvent-Dependent Intramolecular Hydrogen-Bond Switching: n=2 vs. n=3,4 ω-Diphenylphosphorylalkanols
In the homologous series Ph2P(O)(CH2)nOH, the n=2 compound (target) forms a six-membered intramolecular P=O⋯HO ring in dilute CCl4, but this intramolecular hydrogen bond is absent in THF solution. In contrast, the n=3 and n=4 analogs (seven- and eight-membered rings) retain the intramolecular hydrogen bond in THF [1]. This solvent-dependent conformational switch is unique to the n=2 spacer length and directly affects the availability of the P=O and OH groups for intermolecular interactions.
| Evidence Dimension | Intramolecular hydrogen bond (IHB) presence in THF (IR spectroscopy) |
|---|---|
| Target Compound Data | Six-membered IHB absent in THF |
| Comparator Or Baseline | n=3 (seven-membered) and n=4 (eight-membered): IHB preserved in THF |
| Quantified Difference | Qualitative presence/absence switch; n=2 loses IHB, n=3,4 retain IHB |
| Conditions | Dilute solutions in THF; IR ν(OH) absorption band monitoring |
Why This Matters
This differential response enables selective tuning of intermolecular interactions in solution-phase applications (e.g., extraction, catalysis) by solvent choice—a capability unavailable with longer-chain analogs.
- [1] Bondarenko, N. A.; Matrosov, E. I.; Tsvetkov, E. N.; Kabachnik, M. I. Hydrogen bond in some phosphorus-substituted aliphatic alcohols. Russian Chemical Bulletin 1980, 29 (1), 92–98. View Source
